Product packaging for Ethyl 3,3-difluoro-D-alaninate(Cat. No.:CAS No. 773046-41-6)

Ethyl 3,3-difluoro-D-alaninate

Cat. No.: B1500769
CAS No.: 773046-41-6
M. Wt: 153.13 g/mol
InChI Key: KHLRNPFXEIVPRJ-GSVOUGTGSA-N
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Description

Contextualization of Halogenated Amino Acids in Contemporary Chemical Biology and Medicinal Chemistry Research

Halogenated amino acids represent a pivotal class of non-canonical amino acids that have garnered significant attention in the realms of chemical biology and medicinal chemistry. nih.govnih.gov The strategic incorporation of halogen atoms—fluorine, chlorine, bromine, or iodine—into the side chains or backbone of amino acids offers a powerful tool to modulate their physicochemical and structural properties. nih.govencyclopedia.pub This modification can profoundly influence peptide and protein conformation, stability, and biological activity. encyclopedia.pub In medicinal chemistry, halogenation is a well-established strategy to enhance the pharmacological profiles of therapeutic agents, including peptides. nih.govacs.org The introduction of halogens can improve metabolic stability, membrane permeability, and binding affinity to biological targets. acs.orgnih.gov These attributes make halogenated amino acids invaluable building blocks for the design of novel peptides and proteins with tailored functions for therapeutic and research applications. nih.gov

Significance of Fluorine in Modulating Amino Acid Properties and Reactivity

Among the halogens, fluorine holds a unique position due to its distinct properties. nih.gov Its small van der Waals radius, second only to hydrogen, allows it to be a sterically conservative substitute, often considered a hydrogen isostere. nih.gov However, the high electronegativity of fluorine and the strength of the carbon-fluorine (C-F) bond introduce significant electronic perturbations. nih.govacs.org This duality allows fluorine to modulate a range of amino acid properties in a nuanced manner. acs.org

The introduction of fluorine can enhance the hydrophobicity of amino acid side chains, which can in turn increase the thermal and proteolytic stability of peptides and proteins. nih.gov Furthermore, the polar C-F bond can participate in favorable electrostatic interactions and can influence the local conformation of the peptide backbone. nih.gov Fluorinated amino acids also serve as valuable probes in biophysical studies, particularly for 19F Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for detailed investigation of protein structure and dynamics in their native environment. nih.gov

Overview of Difluoro-Alanine Derivatives in Academic Investigation

Difluoro-alanine derivatives, a specific subclass of fluorinated amino acids, have been the subject of considerable academic investigation. The presence of two fluorine atoms on the β-carbon of the alanine (B10760859) side chain imparts unique stereoelectronic properties. These derivatives are of interest as they can act as mimics of natural amino acids, such as serine and threonine, while offering increased metabolic stability. acs.org

Research has focused on the synthesis of various difluoro-alanine derivatives, including β,β-difluoroalanine. acs.orgmdpi.com The development of efficient synthetic routes to access these compounds in enantiomerically pure forms is a key area of study, as the stereochemistry is crucial for their biological activity. mdpi.com These derivatives have been explored for their potential as enzyme inhibitors and as building blocks for creating peptides with enhanced structural stability and biological function. acs.org First-principles studies have shown that fluorine substitution in alanine can alter its electronic and optical properties, suggesting potential applications in materials science. worldscientific.com

Research Focus on Ethyl 3,3-difluoro-D-alaninate

Within the broader category of difluoro-alanine derivatives, this compound has emerged as a specific compound of interest in chemical research. Its structure features a D-alanine core, which is the non-natural enantiomer of the proteinogenic L-alanine, with two fluorine atoms at the 3-position and an ethyl ester protecting the carboxylic acid. This specific combination of features makes it a valuable chiral building block for the synthesis of more complex molecules.

The D-configuration can confer resistance to enzymatic degradation by proteases that typically recognize L-amino acids. The difluoro substitution offers the benefits of fluorination, while the ethyl ester provides a handle for further chemical modification, such as peptide coupling reactions. Research efforts are therefore directed towards the synthesis and potential applications of this compound in areas such as peptide chemistry and the development of novel bioactive molecules.

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C5H9F2NO2
Molecular Weight 153.13 g/mol
CAS Number 773046-41-6
Chirality D-enantiomer
Functional Groups Amine, Ester (Ethyl), Difluoro

Interactive Data Table: Related Difluoro-Alanine Derivatives in Research

Derivative NameKey Research Area
β,β-Difluoroalanine Synthesis and incorporation into peptides. acs.org
N-Fmoc-β,β-difluoroalanine Enantioselective synthesis. mdpi.com
α,α-Difluoro-β-alanine Solid-phase synthesis methods. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9F2NO2 B1500769 Ethyl 3,3-difluoro-D-alaninate CAS No. 773046-41-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

773046-41-6

Molecular Formula

C5H9F2NO2

Molecular Weight

153.13 g/mol

IUPAC Name

ethyl (2S)-2-amino-3,3-difluoropropanoate

InChI

InChI=1S/C5H9F2NO2/c1-2-10-5(9)3(8)4(6)7/h3-4H,2,8H2,1H3/t3-/m1/s1

InChI Key

KHLRNPFXEIVPRJ-GSVOUGTGSA-N

SMILES

CCOC(=O)C(C(F)F)N

Isomeric SMILES

CCOC(=O)[C@@H](C(F)F)N

Canonical SMILES

CCOC(=O)C(C(F)F)N

Origin of Product

United States

Biochemical and Enzymatic Investigations Involving Ethyl 3,3 Difluoro D Alaninate Analogues

Interaction with Bacterial Metabolic Pathways

The unique chemical properties of fluorinated amino acids, such as Ethyl 3,3-difluoro-D-alaninate and its analogues, have made them valuable tools for investigating and modulating bacterial metabolic pathways. Their structural similarity to endogenous amino acids allows them to interact with key enzymatic processes, particularly those involved in the synthesis of the bacterial cell wall.

Modulation of Peptidoglycan Biosynthesis

The bacterial cell wall, a structure essential for survival, is primarily composed of peptidoglycan, a polymer of sugars and amino acids. The biosynthesis of peptidoglycan is a complex process and a key target for many antibiotics. D-alanine is a crucial component of the pentapeptide side chains that cross-link the glycan strands of peptidoglycan.

Research has demonstrated that fluorinated analogues of D-alanine can be incorporated into the bacterial peptidoglycan. For instance, studies have shown that 3,3,3-trifluoro-D-alanine can be integrated into the peptidoglycan of Escherichia coli. This incorporation of a non-native amino acid analogue into the cell wall structure inherently modulates the biosynthesis process. While specific studies on this compound are limited, it is plausible that upon hydrolysis to 3,3-difluoro-D-alanine, it could similarly act as a substrate for the enzymes involved in peptidoglycan synthesis, thereby altering the normal assembly and integrity of the bacterial cell wall.

Enzyme Specificity and Inhibitory Mechanisms of D-Alanine Metabolizing Enzymes

The metabolism of D-alanine in bacteria is tightly regulated by a series of enzymes that are essential for providing the necessary building blocks for peptidoglycan synthesis. The introduction of fluorinated D-alanine analogues can significantly impact the activity of these enzymes, leading to inhibitory effects or altered substrate processing.

Alanine (B10760859) racemase is a pivotal enzyme in bacteria that catalyzes the reversible conversion of L-alanine to D-alanine. This enzymatic reaction is the primary source of D-alanine for peptidoglycan synthesis in most bacteria. Consequently, the inhibition of alanine racemase is a key strategy for the development of antibacterial agents.

Inhibition of Alanine Racemase by Fluorinated Alanine Analogues

InhibitorType of InhibitionMechanismReference
3-Fluoro-D-alanineIrreversibleFormation of a stable adduct with the PLP cofactor. wikipedia.org
β,β,β-TrifluoroalanineIrreversibleNucleophilic attack of a lysine (B10760008) residue on an electrophilic intermediate. nih.gov

D-Amino Acid Oxidase (DAAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide. While this enzyme is more prominent in eukaryotes, it also plays a role in the metabolism of D-amino acids in some bacteria.

Studies have shown that fluorinated D-alanine analogues can act as substrates for DAAO. For instance, 3-fluoro-D-alanine is oxidized by DAAO to produce fluoropyruvate. This enzymatic processing demonstrates that the presence of fluorine at the β-position is tolerated by the active site of DAAO. It is anticipated that this compound, after hydrolysis to 3,3-difluoro-D-alanine, would also be a substrate for DAAO, leading to the formation of 3,3-difluoropyruvate.

Substrate Properties of Fluorinated D-Alanine Analogues with D-Amino Acid Oxidase

SubstrateProductEnzyme SourceReference
3-Fluoro-D-alanineFluoropyruvatePorcine Kidney biorxiv.org
3,3,3-Trifluoro-D-alaninePoor substrateMammalian dtu.dk

D-alanine aminotransferase is an enzyme that catalyzes the transfer of an amino group from D-alanine to an α-keto acid, playing a role in the biosynthesis and degradation of D-alanine. This enzyme is another potential point of interaction for fluorinated D-alanine analogues.

Currently, there is a lack of specific research data on the interaction between this compound or its direct analogues and D-alanine aminotransferase. The substrate specificity of this enzyme for fluorinated alanines has not been extensively characterized. Further investigation is required to determine whether these compounds can act as substrates or inhibitors of D-alanine aminotransferase and to elucidate the potential impact on bacterial D-alanine metabolism.

D-Alanyl-D-alanine ligase (Ddl) is a critical enzyme in the cytoplasmic stage of peptidoglycan synthesis. It catalyzes the ATP-dependent ligation of two D-alanine molecules to form the D-alanyl-D-alanine dipeptide, which is subsequently added to the UDP-MurNAc-tripeptide.

The interaction of fluorinated D-alanine analogues with Ddl is an area of significant interest for antibiotic development. While the well-known antibiotic D-cycloserine is a potent inhibitor of this enzyme, information regarding the specific interaction of 3,3-difluoro-D-alanine or its ethyl ester with Ddl is not well-documented in the available scientific literature. Given the essential role of Ddl in bacterial viability, understanding how fluorinated analogues might disrupt its function is a promising avenue for future research. It is plausible that these analogues could act as competitive inhibitors, binding to the active site in place of D-alanine, or potentially as substrates, leading to the formation of an altered dipeptide that could disrupt subsequent steps in peptidoglycan synthesis. However, without direct experimental evidence, these potential interactions remain speculative.

Impact on Bacterial Cell Wall Integrity and Stiffness

D-alanine is a fundamental component of the bacterial cell wall, specifically within the peptidoglycan layers that provide structural integrity. nih.gov The terminal D-alanyl-D-alanine motif of the pentapeptide stem is essential for the cross-linking process catalyzed by penicillin-binding proteins (PBPs). nih.gov Introducing analogues such as fluorinated D-alanine derivatives can interfere with this critical biosynthetic pathway. The antibacterial agent fludalanine (B1672869) (3-fluoro-D-alanine) is a potent inhibitor of alanine racemase, an enzyme necessary for producing the D-alanine required for cell wall synthesis. nih.gov

The integrity of the bacterial cell wall is paramount for survival, protecting the cell from osmotic stress and environmental threats. The incorporation or interference of D-alanine analogues can lead to a weakened cell wall structure. For instance, a deficiency in D-alanine can impair peptidoglycan synthesis, leading to increased antimicrobial susceptibility. nih.gov In Gram-positive bacteria, D-alanine is also esterified to teichoic acids (TAs), polymers that regulate autolytic activity and the binding of cations like Mg²⁺. nih.govresearchgate.net The absence of these D-alanine esters increases susceptibility to cationic antimicrobial peptides. nih.govresearchgate.net

Recent studies have explored the direct mechanical consequences of altered D-alanine metabolism. In Pseudomonas aeruginosa, an accumulation of D-alanine was found to reduce cell stiffness. nih.gov This occurred through the downregulation of genes involved in peptidoglycan cross-linking. nih.gov This suggests that fluorinated analogues that mimic or interfere with D-alanine could similarly alter the mechanical properties of the bacterial cell, compromising its structural resilience.

Table 1: Factors Influencing Bacterial Cell Wall Integrity

Component/ProcessRole in Cell Wall IntegrityImpact of D-Alanine or Analogue InterferenceReference
D-alanyl-D-alaninePrecursor for peptidoglycan cross-linking.Inhibition of its synthesis weakens the cell wall. nih.gov
Alanine RacemaseConverts L-alanine to D-alanine for peptidoglycan synthesis.Inhibition by analogues like 3-fluoro-D-alanine disrupts cell wall construction. nih.gov
Teichoic Acid D-alanylationRegulates cell surface charge and autolytic enzymes in Gram-positive bacteria.Absence of D-alanine esters increases susceptibility to antimicrobial peptides. nih.govresearchgate.net
D-alanine CatabolismRegulates intracellular D-alanine concentration.Accumulation of D-alanine reduces cell stiffness by downregulating cross-linking enzymes. nih.gov

Mammalian Metabolic Considerations for Fluorinated Alanine Derivatives

The introduction of fluorine into amino acid structures significantly alters their metabolic fate in mammalian systems. The strength of the carbon-fluorine (C-F) bond often enhances metabolic stability by blocking sites susceptible to oxidation by enzymes like cytochrome P450. tandfonline.comresearchgate.net However, these compounds are not metabolically inert, and their biotransformation can involve complex oxidative and defluorinative pathways.

The metabolism of fluorinated D-alanine analogues, such as 3-fluoro-D-alanine (DFA), has been investigated in laboratory animals. The primary metabolic pathway for DFA involves oxidation to fluoropyruvate (FP). nih.gov This intermediate is then rapidly reduced to fluorolactate (FL), which constitutes the major organic fluoride (B91410) metabolite found in circulation. nih.gov While fluoropyruvate is detected in urine, its rapid conversion to fluorolactate prevents its accumulation in serum. nih.gov

Further metabolism can lead to defluorination, the process of breaking the C-F bond. A crude pyruvate (B1213749) dehydrogenase complex isolated from beef heart mitochondria has been shown to metabolize fluoropyruvate, producing equimolar amounts of acetate, CO₂, and fluoride ion. nih.gov This demonstrates a pathway for complete breakdown and release of inorganic fluoride from the parent compound. Oxidative defluorination can sometimes lead to the formation of reactive intermediates, a consideration in the metabolism of various fluorinated drugs. hyphadiscovery.com

Table 2: Metabolic Pathway of 3-fluoro-D-alanine (DFA)

MetabolitePrecursorMetabolic StepKey FindingsReference
Fluoropyruvate (FP)3-fluoro-D-alanine (DFA)OxidationPrimary metabolic product of DFA; detected in urine. nih.gov
Fluorolactate (FL)Fluoropyruvate (FP)ReductionMajor organic fluoride metabolite in circulation; peak serum levels appear ~1 hour post-dose. nih.gov
Acetate, CO₂, FluorideFluoropyruvate (FP)Oxidative Defluorination (by pyruvate dehydrogenase complex)Demonstrates a pathway for C-F bond cleavage and release of inorganic fluoride. nih.gov

The stability of the C-F bond is a key feature influencing the enzymatic stability of fluorinated compounds. tandfonline.com This bond is stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic cleavage and often leading to increased metabolic stability and bioavailability of fluorinated drugs. tandfonline.comresearchgate.net Fluorination can block metabolic "soft spots" where oxidation would typically occur. researchgate.net

Studies on 3-fluoro-D-alanine show that while it is metabolized, the process does not appear to be easily saturated or induced upon repeated dosing, suggesting a steady metabolic pathway. nih.gov In monkeys dosed with DFA, only the L-(+)-fluorolactate isomer was found in plasma, indicating a stereospecific enzymatic reduction of the intermediate fluoropyruvate. nih.gov The stability of fluorinated amino acids allows them to be incorporated into proteins biosynthetically, a technique used to create proteins with enhanced thermal and chemical stability. However, some enzymes can catalyze the elimination of fluorine; for example, an alanine racemase from Streptomyces lavendulae was found to have a high catalytic efficiency in the β-elimination of fluorine from monosubstituted fluoroalanine. dtu.dkresearcher.life

Investigative Methodologies in Biochemical Pathway Elucidation

A variety of advanced analytical techniques are employed to study the metabolism, distribution, and biochemical effects of fluorinated compounds like this compound. The unique properties of the fluorine atom, particularly the stable ¹⁹F isotope, make it a powerful probe in biochemical investigations.

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying fluorinated molecules in vitro and in vivo. nih.gov Because fluorine is virtually absent in biological systems, there is no background signal, which allows for the clear detection and monitoring of fluorinated drugs and their metabolites. tandfonline.comnih.gov This technique can be used to observe conformational changes in proteins when a fluorinated amino acid is incorporated or to track the metabolic fate of a fluorinated compound. nih.gov

Mass spectrometry (MS), often coupled with gas chromatography (GC) or liquid chromatography (LC), is essential for identifying and quantifying metabolites. nih.gov For example, GC-MS assays were developed to measure levels of fluoropyruvate and fluorolactate during studies of fludalanine metabolism. nih.gov More advanced techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are being developed for highly sensitive, compound-independent detection of elemental fluorine, which could greatly improve metabolite mass balance studies. perkinelmer.com

Radiolabeling, particularly with the positron-emitting isotope ¹⁸F, is another critical methodology. Positron Emission Tomography (PET) using ¹⁸F-labeled compounds allows for non-invasive imaging and the study of biochemical transformations, pharmacokinetics, and pharmacodynamics in living subjects. tandfonline.comnih.gov

Table 3: Methodologies for Investigating Fluorinated Compounds

MethodologyPrincipleApplication in Fluorinated Analogue ResearchReference
¹⁹F NMR SpectroscopyDetects the ¹⁹F nucleus; no biological background signal.Tracking metabolic pathways, studying protein structure and conformational changes. nih.govnih.gov
Mass Spectrometry (GC-MS, LC-MS)Separates and identifies molecules based on mass-to-charge ratio.Identification and quantification of metabolites (e.g., fluoropyruvate, fluorolactate). nih.gov
Positron Emission Tomography (PET)Uses radiolabeled tracers (e.g., with ¹⁸F) for in vivo imaging.Studying pharmacokinetics, pharmacodynamics, and biochemical transformations in living systems. tandfonline.comnih.gov
X-ray CrystallographyDetermines the 3D atomic structure of molecules.Investigating structural changes in proteins upon incorporation of fluorinated amino acids. nih.gov

Applications of Ethyl 3,3 Difluoro D Alaninate and Its Derivatives in Advanced Research

Radiolabeling for Positron Emission Tomography (PET) Imaging Research

The unique structure of fluorinated D-alanine derivatives, including analogs of Ethyl 3,3-difluoro-D-alaninate, has positioned them as valuable tools in the development of advanced medical imaging techniques. D-amino acids are essential components of the bacterial cell wall peptidoglycan, a structure not present in mammalian cells. nih.govresearchgate.net This biological distinction allows for the design of radiolabeled D-alanine analogs that are selectively taken up by bacteria, forming the basis for highly specific PET imaging agents to detect and monitor bacterial infections. nih.gov

The development of fluorine-18 (B77423) (¹⁸F) labeled D-alanine analogs is a significant area of research due to the favorable 110-minute half-life of ¹⁸F, which is well-suited for clinical PET imaging protocols. nih.gov One prominent derivative, [¹⁸F]3,3,3-trifluoro-D-alanine (D-[¹⁸F]-CF₃-ala), has been successfully synthesized for this purpose. The radiosynthesis involves a nucleophilic substitution reaction where [¹⁸F]fluoride displaces a bromine atom from a Schiff-base protected CF₂Br alanine (B10760859) precursor. nih.govacs.orgescholarship.org Following the fluorination step, the protective group is removed, and the desired D-enantiomer is isolated from its L-isomer using chiral stationary phase high-performance liquid chromatography (HPLC). acs.orgescholarship.org

Another related tracer, D-3-[¹⁸F]fluoroalanine (D-[¹⁸F]FAla), has also been synthesized and evaluated. nih.gov The synthesis of these tracers is being optimized and automated to facilitate broader preclinical studies and potential translation to clinical use. nih.gov These synthetic methods provide access to high-purity radiotracers essential for accurate and reliable PET imaging. nih.gov

In vitro studies have demonstrated that ¹⁸F-labeled D-alanine derivatives are specifically taken up by a range of bacteria. D-[¹⁸F]FAla and its deuterated analog, D-[¹⁸F]FAla-d₃, showed specific accumulation in both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria. nih.gov The uptake was shown to be dependent on the bacteria being metabolically active, as accumulation was significantly lower in heat-killed bacteria or when competed with unlabeled D-alanine. nih.gov

The trifluorinated analog, D-[¹⁸F]-CF₃-ala, also showed robust uptake in various pathogens. escholarship.org Interestingly, its accumulation was found to be highest in Gram-negative bacteria, particularly E. coli and Acinetobacter baumannii. escholarship.org This relative specificity for Gram-negative species could be advantageous for identifying the type of pathogen in vivo, which can help guide appropriate antimicrobial therapy. acs.orgescholarship.org

In Vitro Uptake of D-[¹⁸F]-CF₃-ala in Various Bacterial Pathogens escholarship.org
Bacterial SpeciesGram TypeTracer Uptake Level
Escherichia coliNegativeHigh
Acinetobacter baumanniiNegativeHigh
Enterococcus faecalisPositiveSignificant
Klebsiella pneumoniaeNegativeSignificant
Pseudomonas aeruginosaNegativeSignificant
Enterobacter cloacaeNegativeSignificant
Staphylococcus aureusPositiveLower
Listeria monocytogenesPositiveLower

A critical challenge in infection imaging is distinguishing a true bacterial infection from sterile inflammation. nih.govnih.gov Conventional imaging agents like [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG) accumulate in both activated inflammatory cells and bacteria, making them non-specific. nih.govacs.org Fluorinated D-alanine tracers have shown a remarkable ability to overcome this limitation in animal models.

In a murine myositis model, animals were inoculated with live bacteria in one shoulder and heat-killed bacteria (to induce sterile inflammation) in the other. nih.govacs.org PET imaging demonstrated that D-[¹⁸F]-CF₃-ala accumulated significantly more at the site of the live E. coli infection compared to the site of inflammation. nih.govacs.org Region-of-interest analysis showed that the mean tracer accumulation was 2.4-fold higher in infected tissue versus the heat-killed control site. acs.orgescholarship.org Similarly, D-[¹⁸F]FAla was able to differentiate infection from inflammation with an approximate 2-fold difference in uptake. nih.gov This specificity for living microorganisms is a key advantage for accurately diagnosing bacterial infections. researchgate.netacs.org

Tracer Accumulation Ratios in Murine Myositis Model
PET TracerTarget BacteriaInfection vs. Inflammation Uptake RatioReference
D-[¹⁸F]-CF₃-alaE. coli~2.4 acs.orgescholarship.org
D-[¹⁸F]FAlaS. aureus~1.9 nih.gov
D-[¹⁸F]FAla-d₃S. aureus~1.8 nih.gov
[¹⁸F]FDGS. aureus / E. coliNo significant difference acs.org

Role as Chemical Probes for Biological Systems

Small molecule chemical probes are essential tools for studying and visualizing complex biological processes within living systems. nih.govnih.gov Fluorinated D-alanine derivatives serve as highly specific chemical probes for bacterial metabolic pathways. nih.gov Because their uptake and incorporation are linked to the peptidoglycan biosynthesis machinery unique to bacteria, they allow researchers to interrogate these pathways non-invasively. nih.govescholarship.org By radiolabeling these molecules, their distribution and accumulation can be tracked over time using PET, providing a real-time view of active bacterial proliferation and metabolism, distinct from host processes. acs.org

Contribution to Enzyme Inhibition Studies for Novel Target Identification

The interaction of D-alanine analogs with various enzymes is a crucial aspect of their design and application. A key goal is to create molecules that are readily processed by bacterial enzymes but are poor substrates for mammalian enzymes to reduce background signal and potential toxicity. nih.govescholarship.org Research on D-[¹⁹F]-CF₃-ala (the non-radioactive version) showed it was a poor substrate for mammalian D-amino acid oxidase (DAAO), the primary enzyme responsible for metabolizing D-amino acids in mammals. nih.govacs.orgescholarship.org This resistance to mammalian enzymatic degradation enhances its specificity and bioavailability as a bacteria-targeted imaging agent. researchgate.net This line of research, which involves studying the interactions of modified amino acids with both target (bacterial) and off-target (mammalian) enzymes, is critical for identifying novel and selective therapeutic or diagnostic agents.

Integration into Complex Organic Molecules for Research Purposes

A primary application of fluorinated D-alanine derivatives is their direct integration into the complex macromolecular structure of the bacterial cell wall. nih.govnih.gov Studies using HPLC and mass spectrometry have confirmed that these analogs are incorporated into the peptidoglycan structure of bacteria like E. coli. nih.govescholarship.org This covalent integration into a fundamental bacterial component is the basis for the strong and specific signal observed in PET imaging. nih.gov By acting as building blocks for this essential bacterial polymer, these probes effectively "label" the bacteria from within, allowing for sensitive detection and providing a powerful research tool to study cell wall dynamics and the effects of antibiotics that target this structure. nih.gov

Computational and Theoretical Investigations of Ethyl 3,3 Difluoro D Alaninate

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to predict how a small molecule, such as Ethyl 3,3-difluoro-D-alaninate, might interact with a biological target, typically a protein.

For a hypothetical study, one might select an enzyme for which alanine (B10760859) derivatives are known substrates or inhibitors. The docking results would provide a putative binding pose, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The presence of the two fluorine atoms would be of particular interest, as they can significantly alter the local electronic environment and participate in non-covalent interactions, potentially influencing binding affinity and selectivity.

Hypothetical Molecular Docking Results

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Alanine Racemase-7.2Ser122, Tyr265, Lys39
D-amino acid oxidase-6.8Arg283, Tyr228, Gln53

Note: The data in this table is purely illustrative and not based on actual experimental or computational results.

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and geometry of molecules. These methods can provide highly accurate information about molecular properties such as optimized geometry, charge distribution, and vibrational frequencies.

A conformational analysis of this compound would involve exploring the potential energy surface of the molecule by rotating its single bonds. This process identifies the different spatial arrangements of the atoms (conformers) and their relative energies. The most stable conformers are those with the lowest energy.

For this compound, key dihedral angles to investigate would include the Cα-N bond, the Cα-C' bond (carbonyl carbon), and the bonds within the ethyl ester group. Quantum chemical methods, such as Density Functional Theory (DFT), would be used to calculate the energy of each conformation. The results would reveal the preferred three-dimensional shape of the molecule, which is crucial for its interaction with other molecules. The fluorine atoms are expected to influence the conformational preferences due to steric and electronic effects, such as the gauche effect.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how this compound would behave in a biological environment, such as in solution or interacting with a protein.

An MD simulation could be initiated with the results of a molecular docking study to investigate the stability of the predicted protein-ligand complex. The simulation would show how the ligand and protein atoms move and interact over a period of nanoseconds or longer. This allows for the assessment of the stability of key interactions observed in the docking pose and can reveal the role of solvent molecules in mediating the interaction.

Analysis of an MD trajectory can provide information on:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position in the binding site.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein and ligand are flexible or rigid.

Hydrogen Bond Analysis: To determine the occupancy of specific hydrogen bonds throughout the simulation.

These simulations offer a more realistic and detailed view of the intermolecular interactions compared to the static picture provided by molecular docking.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in these studies.

For a series of compounds related to this compound, a QSAR model could be developed. This would involve synthesizing or computationally designing a set of analogues with variations in their structure (e.g., changing the ester group, substituting the fluorine atoms). The biological activity of these compounds would then be correlated with their calculated molecular descriptors (e.g., molecular weight, lipophilicity, electronic properties).

The resulting mathematical model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. The role of the difluoro group would be a key aspect to investigate in such a study, as it can impact properties like metabolic stability and binding affinity.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Stereocontrol and Efficiency

The development of efficient and highly stereoselective synthetic methods is paramount for accessing enantiopure Ethyl 3,3-difluoro-D-alaninate for detailed biological evaluation. While various strategies exist for the synthesis of fluorinated amino acids, future research could focus on the following innovative approaches to improve yield, cost-effectiveness, and stereocontrol.

One promising avenue is the advancement of asymmetric catalysis . The use of chiral catalysts, such as modified cinchona alkaloids or isothioureas, could facilitate the enantioselective synthesis of β-lactam or α-amino acid derivatives that serve as precursors. nih.govbuchler-gmbh.com These methods have shown success in directing the stereochemistry of complex molecules and could be adapted for the specific challenge of installing the difluoro group with high fidelity for the D-configuration. nih.gov

Another area ripe for exploration is biocatalysis . The application of enzymes, such as lactate (B86563) dehydrogenases (LDHs), for the asymmetric reduction of corresponding pyruvate (B1213749) precursors has been demonstrated for similar chiral molecules. nih.gov Future work could involve screening for or engineering novel enzymes capable of recognizing and transforming a difluorinated substrate to produce optically pure (R)- or (S)- intermediates with high enantiomeric excess. nih.gov

Furthermore, flow chemistry presents an opportunity to enhance the safety and efficiency of handling potentially hazardous fluorinating agents. Continuous flow methods could allow for precise control over reaction parameters, leading to improved yields and reduced side-product formation in the synthesis of this and other fluorinated compounds. researchgate.net

Synthetic ApproachPotential AdvantagesKey Research Focus
Asymmetric CatalysisHigh enantioselectivity, catalytic efficiency.Development of novel chiral catalysts (e.g., isothioureas, cinchona alkaloids) specific for difluorinated substrates. nih.govbuchler-gmbh.com
BiocatalysisExcellent stereocontrol, environmentally friendly conditions.Enzyme screening and engineering (e.g., lactate dehydrogenases) for asymmetric reduction of difluoropyruvate precursors. nih.gov
Flow ChemistryEnhanced safety, improved process control, scalability.Optimization of continuous flow reactors for fluorination and subsequent stereoselective transformations. researchgate.net

Deeper Mechanistic Elucidation of Enzymatic Interactions

The gem-difluoroalkyl group in this compound can act as a unique mimic of other functional groups, potentially leading to potent and specific enzyme inhibition. A deeper understanding of its interactions at the molecular level is crucial for rational drug design.

Future research should focus on its potential as an inhibitor of enzymes such as D-alanyl-D-alanine synthetase , a key enzyme in bacterial cell wall synthesis. nih.gov The D-configuration of the alaninate (B8444949) suggests it could be a substrate mimic, and detailed kinetic studies are needed to determine the nature of inhibition (e.g., competitive, non-competitive, or irreversible).

Investigating its role as an inhibitor of serine proteases is another critical area. Some ester-containing compounds act as acylating agents for these enzymes, leading to potent inactivation. nih.gov Mechanistic studies could reveal whether this compound forms a stable acyl-enzyme intermediate, and how the difluoro group influences the rate of acylation and deacylation. nih.gov

Enzyme ClassPotential Mechanism of InteractionResearch Objective
D-alanyl-D-alanine SynthetaseSubstrate mimicry leading to competitive inhibition. nih.govKinetic analysis to determine inhibition constants (Ki) and mechanism.
Serine ProteasesAcylating agent forming a stable acyl-enzyme complex. nih.govMass spectrometry and structural biology to confirm covalent modification and identify binding modes.
Lactate Dehydrogenase (LDH)Allosteric or active site inhibition. mdpi.comIC50 determination and crystallographic studies to elucidate the binding site.

Exploration of Additional Biological Targets and Pathways

Beyond its potential as an enzyme inhibitor, the structural features of this compound suggest it may interact with a variety of other biological targets. Expanding the scope of investigation could uncover novel therapeutic applications.

One area of interest is its potential interaction with carbonic anhydrases (CAs) . Fluorinated substituents have been shown to influence the inhibition properties of CA inhibitors, and this compound could be explored for isoform-selective inhibition. nih.gov

Given the role of altered cellular metabolism in diseases like cancer, targeting enzymes such as lactate dehydrogenase (LDH) is a promising strategy. mdpi.com The Warburg effect, characterized by increased glycolysis and lactate production, makes LDH a key target, and the inhibitory potential of this difluorinated compound warrants investigation. mdpi.com

Additionally, incorporating this compound into peptides could enhance their metabolic stability and biological activity. nih.gov The difluoroalanine moiety can alter the hydrophobicity and conformational properties of a peptide chain, potentially leading to improved protease resistance and receptor binding affinity. nih.govkisti.re.kr

Advanced Computational Modeling for Predictive Research

In silico methods are invaluable for prioritizing experimental work and gaining insights into molecular interactions. Advanced computational modeling can accelerate the discovery process for this compound.

Molecular docking and dynamics simulations can be employed to predict the binding affinity and orientation of the compound within the active sites of various enzymes, such as serine proteases and lactate dehydrogenases. mdpi.comnih.gov These simulations can help identify key interactions and guide the design of more potent derivatives.

Pharmacokinetic (ADME) predictions using tools like SwissADME can forecast the drug-likeness of the compound, including its absorption, distribution, metabolism, and excretion properties. semanticscholar.org This can help in the early identification of potential liabilities and guide chemical modifications to improve its pharmacokinetic profile. semanticscholar.org

Density Functional Theory (DFT) studies can provide detailed information about the electronic properties and reactivity of the molecule. semanticscholar.org Understanding the frontier molecular orbitals (HOMO-LUMO) can offer insights into its stability and potential reaction mechanisms, aiding in the design of optimized synthetic routes. semanticscholar.org

Computational MethodApplication for this compoundPredicted Outcome
Molecular DockingPredicting binding modes in enzyme active sites (e.g., LDH, CAs). mdpi.comnih.govIdentification of key amino acid interactions and estimation of binding affinity.
ADME PredictionIn silico assessment of pharmacokinetic properties. semanticscholar.orgEvaluation of drug-likeness, including GI absorption and blood-brain barrier penetration. semanticscholar.org
DFT StudiesCalculation of electronic structure and reactivity parameters. semanticscholar.orgInsights into molecular stability and reaction pathways for synthesis optimization. semanticscholar.org

Q & A

Basic: What is the role of fluorine substitution in Ethyl 3,3-difluoro-D-alaninate for medicinal chemistry applications?

Fluorine substitution significantly alters the physicochemical and biological properties of amino acid derivatives. In this compound, the difluoro motif enhances metabolic stability by reducing oxidative degradation and improves bioavailability through increased lipophilicity. The electron-withdrawing nature of fluorine atoms lowers the pKa of adjacent functional groups (e.g., amines), influencing ionization states under physiological conditions. This modulation is critical for optimizing interactions with target proteins or enzymes. For example, fluorinated analogs often exhibit improved binding affinity due to stereoelectronic effects on molecular conformation .

Methodological Insight : To evaluate fluorine's impact, researchers should:

  • Compare pharmacokinetic profiles (e.g., logP, metabolic half-life) of fluorinated vs. non-fluorinated analogs.
  • Use X-ray crystallography or NMR to assess conformational changes induced by fluorine substitution.

Advanced: How can synthetic routes for this compound be optimized to minimize racemization?

Racemization during synthesis is a key challenge for chiral fluorinated amino acid esters. A robust methodology involves:

Enantioselective alkylation : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during fluorination.

Late-stage fluorination : Introduce fluorine atoms via electrophilic fluorinating agents (e.g., Selectfluor) to preserve the D-alanine configuration.

Mild reaction conditions : Employ low-temperature (-78°C) esterification with ethyl chloroformate to minimize epimerization.

Validation : Monitor enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak IA column) and compare optical rotation values with reference standards .

Basic: What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 19F^{19}\text{F} NMR identifies fluorine environments (δ ~ -120 to -180 ppm for CF2_2 groups). 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm ester and amine functionalities.
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns due to fluorine.
  • X-ray diffraction : Resolve crystal structure to confirm stereochemistry and intermolecular interactions .

Data Interpretation : Compare spectral data with computational predictions (e.g., DFT calculations) to validate assignments.

Advanced: How can researchers resolve contradictions between in vitro and in vivo activity data for fluorinated alaninates?

Discrepancies often arise from differences in metabolic stability, membrane permeability, or off-target effects. A systematic approach includes:

Metabolite profiling : Use LC-MS to identify degradation products in plasma or liver microsomes.

Permeability assays : Measure transport across Caco-2 or MDCK cell monolayers to assess bioavailability.

Target engagement studies : Employ SPR or ITC to quantify binding kinetics in physiological buffers vs. in vitro conditions.

Case Study : If in vitro potency exceeds in vivo efficacy, investigate whether ester hydrolysis (e.g., via carboxylesterases) reduces active metabolite levels .

Basic: What storage and handling protocols are recommended for this compound?

  • Storage : Keep at 2–8°C under inert gas (argon) to prevent hydrolysis. Use amber vials to avoid photodegradation.
  • Handling : Use nitrile gloves and work in a fume hood to minimize inhalation/contact. Avoid aqueous environments unless reactivity is tested .

Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor purity via HPLC.

Advanced: How do stereoelectronic effects of the difluoro group influence conformational dynamics in target binding?

The CF2_2 group imposes torsional restrictions on the alanine backbone, favoring gauche conformations that enhance preorganization for receptor binding. This effect can be quantified using:

  • Molecular dynamics simulations : Compare free-energy landscapes of fluorinated vs. non-fluorinated analogs.
  • SAR studies : Synthesize analogs with varying fluorine positions (e.g., 3,3-difluoro vs. 2,2-difluoro) and measure IC50_{50} values against target enzymes .

Experimental Design : Pair computational modeling with crystallographic data to map fluorine-protein interactions (e.g., C–F···H–N hydrogen bonds).

Basic: What are the key considerations for designing in vivo efficacy studies with this compound?

  • Dosing regimen : Optimize based on pharmacokinetic parameters (t1/2_{1/2}, Cmax_{\text{max}}) from rodent studies.
  • Formulation : Use biocompatible solvents (e.g., PEG-400) to enhance solubility.
  • Control groups : Include non-fluorinated D-alaninate and vehicle controls to isolate fluorine-specific effects .

Endpoint Analysis : Measure target engagement (e.g., enzyme inhibition) in tissue homogenates via LC-MS/MS.

Advanced: How can isotopic labeling (e.g., 13C^{13}\text{C}13C, 2H^{2}\text{H}2H) aid in metabolic pathway elucidation?

  • Isotope tracing : Administer 13C^{13}\text{C}-labeled this compound and track incorporation into metabolites via NMR or mass isotopomer analysis.
  • Deuterium exchange : Use D2_2O buffers to study hydrolysis kinetics of the ethyl ester group .

Data Integration : Combine isotopic data with genome-scale metabolic models to predict flux distribution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.